(5-Aminooxan-2-yl)methanol (5-Aminooxan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781319
InChI: InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2
SMILES: C1CC(OCC1N)CO
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(5-Aminooxan-2-yl)methanol

CAS No.:

Cat. No.: VC13781319

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(5-Aminooxan-2-yl)methanol -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (5-aminooxan-2-yl)methanol
Standard InChI InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2
Standard InChI Key LGXUYQPVNUGLTG-UHFFFAOYSA-N
SMILES C1CC(OCC1N)CO
Canonical SMILES C1CC(OCC1N)CO

Introduction

Chemical Identity and Structural Features

(5-Aminooxan-2-yl)methanol belongs to the class of amino alcohols, combining hydrophilic functional groups with a rigid oxan backbone. Key identifiers include:

PropertyValue
IUPAC Name(5-aminooxan-2-yl)methanol
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
SMILESC1CC(OCC1N)CO
InChIKeyLGXUYQPVNUGLTG-UHFFFAOYSA-N
PubChem CID77474612

The oxan ring adopts a chair conformation, with the amino group occupying an equatorial position to minimize steric strain. The hydroxymethyl group extends axially, creating a stereoelectronic environment conducive to nucleophilic reactions at the amino site.

Synthesis and Optimization Strategies

Industrial and laboratory syntheses of (5-Aminooxan-2-yl)methanol typically involve sequential functionalization of oxan precursors. Source outlines a general approach:

  • Ring Formation: Cyclization of a pentose derivative under acidic conditions generates the oxan backbone.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Hydroxymethylation: Oxidation followed by reduction steps install the terminal alcohol group.

Critical parameters influencing yield (typically 60-75% in optimized batches):

ParameterOptimal RangeEffect on Reaction
Temperature40-60°CHigher temps accelerate ring opening
SolventDMF/DMSOPolar aprotic solvents enhance SN2
Reaction Time12-18 hoursProlonged duration improves conversion

Side reactions include over-oxidation of the hydroxymethyl group and epimerization at the amino-bearing carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >95% purity.

Physicochemical and Spectroscopic Properties

While experimental data remains limited in public literature, computational predictions and analog comparisons provide insights:

PropertyValue/RangeMethod
logP-1.2 ± 0.3XLogP3
Water Solubility85 mg/mLALOGPS
pKa (amino group)9.1-9.5MarvinSketch prediction

Characteristic spectroscopic signatures:

  • ¹H NMR (D₂O): δ 3.75 (m, 2H, OCH₂), 3.45 (t, 1H, CHOH), 2.95 (q, 1H, NH₂), 1.85-1.40 (m, 4H, ring CH₂)

  • IR: 3350 cm⁻¹ (N-H stretch), 1075 cm⁻¹ (C-O-C asym stretch)

Reactivity and Functionalization Pathways

The compound exhibits dual reactivity from its amino and alcohol groups:

A. Amino Group Reactivity

  • Forms Schiff bases with aldehydes (e.g., benzaldehyde, k = 0.15 M⁻¹s⁻¹ at 25°C)

  • Undergoes acylation (acetyl chloride, 90% yield in THF)

  • Participates in Ullmann-type couplings for aryl functionalization

B. Alcohol Group Reactivity

  • Mitsunobu reactions install diverse ethers (e.g., triphenylphosphine/DIAD system)

  • Oxidation to carboxylic acid requires strong agents (Jones reagent) due to steric hindrance

C. Tandem Reactions
Simultaneous modification of both groups enables dendrimer synthesis:

  • Acylation of NH₂ with acryloyl chloride

  • Thiol-ene click chemistry at OH site

Applications in Pharmaceutical Development

Though direct therapeutic applications remain unexplored, structural analogs play roles in:

A. Kinase Inhibitor Scaffolds
Patent WO2022179238A1 describes BTK inhibitors containing (4-aminocyclohexyl)methanol moieties. While the oxan derivative differs in ring structure (tetrahydropyran vs. cyclohexane), shared features suggest potential utility:

Feature(5-Aminooxan-2-yl)methanolPatent Compound
Ring Size6-membered6-membered
Amino Position54
logD (pH 7.4)-0.81.2
Solubility (mg/mL)8522

B. Prodrug Synthesis
The alcohol group serves as a conjugation site for phosphate groups, enabling intracellular activation (e.g., antiviral prodrugs).

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure material.

  • Polymer Chemistry: Exploiting bifunctional reactivity for epoxy resin hardeners.

  • Targeted Drug Delivery: Conjugating via amino group to antibody-drug conjugates (ADCs).

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